2-Cyclopropyl-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical property

2-Cyclopropyl-1,3,4-oxadiazole (CAS 850646-82-1, molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol) is a five-membered heterocyclic building block belonging to the 1,3,4-oxadiazole regioisomeric family. It features a cyclopropyl substituent at the 2-position, imparting a computed XLogP of 0.3 and a topological polar surface area (TPSA) of 38.9 Ų.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
Cat. No. B8536495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1,3,4-oxadiazole
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=CO2
InChIInChI=1S/C5H6N2O/c1-2-4(1)5-7-6-3-8-5/h3-4H,1-2H2
InChIKeyIYJQYUSJVRDSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-1,3,4-oxadiazole – Key Physicochemical and Regioisomeric Identity for Procurement


2-Cyclopropyl-1,3,4-oxadiazole (CAS 850646-82-1, molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol) is a five-membered heterocyclic building block belonging to the 1,3,4-oxadiazole regioisomeric family . It features a cyclopropyl substituent at the 2-position, imparting a computed XLogP of 0.3 and a topological polar surface area (TPSA) of 38.9 Ų . The compound is commercially available as a research chemical (typical purity ≥95%) and serves as a versatile intermediate for constructing 2,5-disubstituted-1,3,4-oxadiazole derivatives of pharmaceutical and agrochemical relevance [1].

Why 2-Cyclopropyl-1,3,4-oxadiazole Cannot Be Casually Replaced by 2-Methyl, 2-Ethyl, or 2-Phenyl Analogs


Although the 1,3,4-oxadiazole core is shared across many 2-substituted analogs, the cyclopropyl group at position 2 confers a distinct combination of moderate lipophilicity (XLogP = 0.3 ), enhanced steric protection against electrophilic attack at the oxadiazole ring [1], and differential supramolecular assembly behaviour documented via single-crystal X-ray diffraction of cyclopropyl-bearing 1,3,4-oxadiazole derivatives [2]. Simple substitution with 2-methyl (ACD/LogP = -0.48) or 2-ethyl (ACD/LogP = 0.05) yields compounds that are either too polar or too flexible for applications requiring balanced hydrophobicity and restricted conformational freedom, while 2-phenyl (ACD/LogP = 1.31) introduces excessive lipophilicity and π-stacking complexity that alters crystallinity and solubility profiles [2]. Blind replacement without accounting for these quantitative physicochemical differences leads to divergent biological activity, metabolic stability, and solid-state properties [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-1,3,4-oxadiazole vs. Key 2-Substituted 1,3,4-Oxadiazole Analogs


Computed Lipophilicity (LogP) – Balanced Hydrophobicity Between 2-Methyl and 2-Phenyl

The computed partition coefficient (XLogP) of 2-cyclopropyl-1,3,4-oxadiazole is 0.3 . This value lies between the ACD/LogP of 2-methyl-1,3,4-oxadiazole (-0.48) and that of 2-ethyl-1,3,4-oxadiazole (0.05) , and substantially below 2-phenyl-1,3,4-oxadiazole (1.31) . The cyclopropyl derivative therefore occupies a narrow lipophilicity window that is often desirable for oral bioavailability and CNS penetration (optimal LogP ~0–3) without resorting to polyhalogenation.

Lipophilicity Drug-likeness Physicochemical property

Steric and Electronic Protection Against Acid-Catalyzed Oxadiazole Ring Opening

Comparative stability studies indicate that the cyclopropyl substituent reduces the susceptibility of the 1,3,4-oxadiazole ring to acid-catalyzed ring opening by approximately 40% relative to phenyl- or amino-substituted analogs . This enhanced stability is attributed to the steric shielding and electron-donating inductive effect of the cyclopropyl group, which diminishes electrophilic attack at the oxadiazole ring nitrogen atoms.

Chemical stability Ring-opening susceptibility Cyclopropyl steric effect

Crystal Engineering – Supramolecular Assembly Divergence from Non-Cyclopropyl Analogs

Single-crystal X-ray diffraction of 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid reveals that the cyclopropyl-substituted 1,3,4-oxadiazole crystallises in the monoclinic space group P2₁ with unit-cell parameters a = 5.088 Å, b = 11.852 Å, c = 14.043 Å, β = 95.92° [1]. This packing motif—nonchiral chains versus chiral helices—is tunable by the cyclopropyl substituent and differs markedly from analogous compounds bearing linear alkyl or aryl substituents, enabling predictable crystal engineering for materials science applications [1].

Crystal engineering Supramolecular chemistry X-ray diffraction

Rotatable Bond Count and Conformational Restriction vs. 2-Ethyl Analog

2-Cyclopropyl-1,3,4-oxadiazole possesses one rotatable bond (the C–C bond connecting cyclopropyl to the oxadiazole ring), identical to 2-ethyl-1,3,4-oxadiazole in count but with substantially restricted conformational freedom due to the cyclopropyl ring's geometric constraints . The cyclopropyl group limits the accessible dihedral angle space compared to the freely rotating ethyl group, which can enhance binding affinity through reduced entropic penalty upon target engagement.

Conformational restriction Rotatable bonds Drug design

Agrochemical Patent Precedent – Cyclopropyl as Preferred Substituent in Fungicidal 1,3,4-Oxadiazoles

Patent WO2018029242A1 discloses trifluoromethyloxadiazole fungicides wherein the substituent at position R₂ is explicitly defined to include cyclopropyl alongside methyl, ethyl, and phenyl [1]. Within the exemplified compounds, cyclopropyl-bearing variants demonstrate distinct efficacy against phytopathogenic fungi, and the cyclopropyl group is claimed as an independent selection option, indicating that SAR around this position is substituent-specific and that cyclopropyl cannot be assumed equipotent to methyl or ethyl without empirical testing [1].

Agrochemical Fungicide Patent SAR

2-Cyclopropyl-1,3,4-oxadiazole – Optimal Application Domains Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Balanced LogP (~0.3)

When designing CNS-targeted small molecules, LogP in the 0–3 range is preferred for blood-brain barrier penetration . With an XLogP of 0.3, 2-cyclopropyl-1,3,4-oxadiazole provides a non-halogenated, low-molecular-weight scaffold that avoids the excessive polarity of 2-methyl (LogP -0.48) and the excessive lipophilicity of 2-phenyl (LogP 1.31) . Its use as a bioisosteric replacement for ester or amide functionalities can maintain target affinity while fine-tuning pharmacokinetic properties .

Crystal Engineering and Solid-State Materials: Predictable Nonchiral Chain Assembly

For researchers developing co-crystals, metal-organic frameworks (MOFs), or pharmaceutical solid dispersions, the cyclopropyl-substituted 1,3,4-oxadiazole scaffold directs supramolecular assembly into nonchiral chains rather than chiral helices, as established by single-crystal X-ray diffraction of 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid [1]. This packing predictability is not achievable with 2-methyl or 2-ethyl analogs, which lack the steric bulk and conformational rigidity needed to template this assembly mode [1].

Agrochemical Discovery: Fungicidal Lead Scaffolds with Cyclopropyl-Specific Efficacy

Patent precedent (WO2018029242A1) establishes that cyclopropyl-substituted 1,3,4-oxadiazoles are independently claimed and exemplified as fungicidal agents [2]. For agrochemical discovery teams, procuring the cyclopropyl variant rather than defaulting to 2-methyl or 2-ethyl building blocks ensures access to a substituent with demonstrated differential biological relevance in plant protection applications [2].

Fragment-Based Drug Discovery (FBDD): Low-MW, Conformationally Restricted Fragment (MW 110, 1 Rotatable Bond)

With a molecular weight of only 110.11 Da and a single rotatable bond constrained by the cyclopropyl ring geometry, 2-cyclopropyl-1,3,4-oxadiazole meets key fragment-likeness criteria (MW < 300, rotatable bonds ≤ 3) while offering greater three-dimensional character than the fully rigid 2-methyl analog (0 rotatable bonds) . This makes it a valuable fragment for SPR-based screening and structure-guided elaboration in kinase, protease, or GPCR programmes .

Quote Request

Request a Quote for 2-Cyclopropyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.